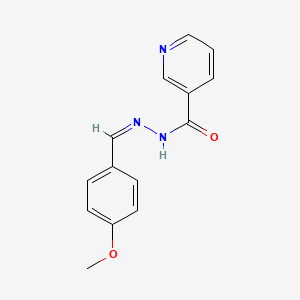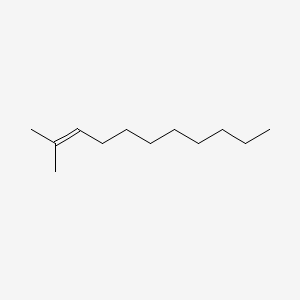
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is an organometallic compound with the empirical formula C43H61ClNiP2 and a molecular weight of 734.04 g/mol . This compound is known for its stability in the presence of oxygen and water, making it a valuable catalyst in various organic synthesis reactions .
Métodos De Preparación
The synthesis of trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of dicyclohexylphenylphosphine with nickel(II) chloride and 2-methylphenyl under an inert atmosphere . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is primarily used as a catalyst in cross-coupling reactions . It undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the nickel center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common reagents used in these reactions include aryl halides , alkyl halides , and organometallic reagents such as Grignard reagents . The major products formed from these reactions are typically biaryl compounds and alkyl-aryl compounds .
Aplicaciones Científicas De Investigación
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with an aryl or alkyl halide, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, such as a Grignard reagent, to form a new nickel complex.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the nickel center is regenerated to its original oxidation state.
Comparación Con Compuestos Similares
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: can be compared with other similar nickel-based catalysts, such as:
- Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
- (dppf)Ni(o-tolyl)Cl
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Propiedades
Fórmula molecular |
C43H63ClNiP2+ |
|---|---|
Peso molecular |
736.1 g/mol |
Nombre IUPAC |
chloronickel;dicyclohexyl(phenyl)phosphanium;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
Clave InChI |
AZIUZLQIIYMUOE-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)








